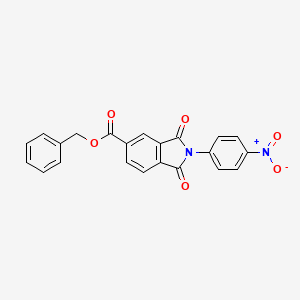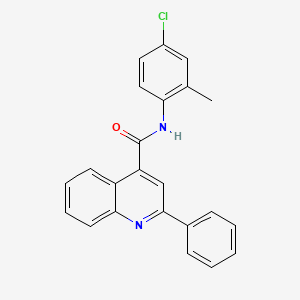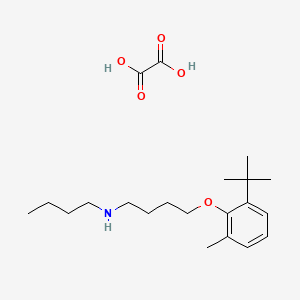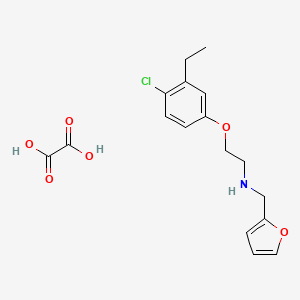
benzyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Descripción general
Descripción
Benzyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C22H14N2O6 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.08518617 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Solvation and Gel Formation
Research by Singh and Baruah (2008) elucidates the role of solvation in controlling reaction paths and gel formation in imide derivatives, highlighting the complex behavior of similar compounds in different solvents. Their study showcases how the condensation reaction of 1,8-naphthalic anhydride with specific reactants leads to compounds that can form gels in mixed solvents, a property that could be leveraged in material science for creating novel gel-based materials (D. Singh & J. Baruah, 2008).
Antenna-Sensitized Photorelease
Papageorgiou, Ogden, and Corrie (2004) describe an antenna-sensitized nitroindoline precursor for the rapid release of carboxylates upon flash photolysis, particularly effective for releasing neuroactive amino acids like L-glutamate. This application is critical in biological experiments where precise and rapid control over biochemical signals is required, showcasing potential in neuroscience research (G. Papageorgiou, D. Ogden, & J. Corrie, 2004).
Molecular Electronic Device
A study by Chen et al. (1999) on a molecule containing a nitroamine redox center demonstrates the molecule's use in electronic devices, showing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This research opens avenues for using similar compounds in the development of molecular electronics, indicating the potential for high-efficiency electronic switches (Jia Chen, M. Reed, A. Rawlett, & J. Tour, 1999).
Detection of Nitro Compounds
Li, Yu, and Xu (2021) focus on the synthesis and selective detection towards TNP (2,4,6-Trinitrophenol) of two coordination polymers, leveraging the properties of similar compounds for sensing applications. Their work demonstrates the potential of such compounds in developing sensitive and selective sensors for detecting nitro compounds, which is crucial in environmental monitoring and security (Dan-Dan Li, Jie-hui Yu, & Ji-qing Xu, 2021).
Propiedades
IUPAC Name |
benzyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-20-18-11-6-15(22(27)30-13-14-4-2-1-3-5-14)12-19(18)21(26)23(20)16-7-9-17(10-8-16)24(28)29/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKQQRNZIBSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4001929.png)

![1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B4001957.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4001974.png)
![Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate](/img/structure/B4001980.png)
![1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001981.png)

![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B4002012.png)
![3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one](/img/structure/B4002019.png)
![Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol](/img/structure/B4002025.png)
![2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4002029.png)

